molecular formula C27H21N3O4S B2892849 4-({[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid CAS No. 866871-18-3

4-({[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid

Cat. No.: B2892849
CAS No.: 866871-18-3
M. Wt: 483.54
InChI Key: VFWYZQOYZNJFGI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C28H23N3O4S and a molecular weight of 497.56 . It contains a chromeno[2,3-d]pyrimidine core, which is a heterocyclic system where a benzene ring and a pyran ring are fused together .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of this compound involves a chromeno[2,3-d]pyrimidine core, which is a heterocyclic system where a benzene ring and a pyran ring are fused together . This core is further functionalized with a thioacetyl group and an amino benzoic acid group .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 688.2±55.0 °C, and its predicted density is 1.42±0.1 g/cm3 . Its pKa is predicted to be 4.03±0.10 .

Scientific Research Applications

Docking Studies and Anticancer Potential

Research by Ghada E. Abd El Ghani et al. explored the synthesis of chromeno[4,3-b]pyridine derivatives, including computational ADME, Lipinski's analysis, and molecular docking studies. These compounds were investigated for their anticancer activities, particularly against breast cancer (MCF-7), showing significant interactions and activities towards cancer cell lines (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).

Antimicrobial Applications

A study by Janardhan Banothu et al. described the synthesis of novel fused pyrano pyrimidinones using Brønsted acidic ionic liquid catalysis. These compounds exhibited good antibacterial activity against Escherichia coli and marked antifungal activity against Candida rugosa, demonstrating the potential for antimicrobial applications (Janardhan Banothu, Rajitha Gali, Ravibabu Velpula, Rajitha Bavantula, 2013).

Catalyst-Free Synthesis

G. Brahmachari and Nayana Nayek developed a catalyst-free, highly efficient synthesis method for a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This method highlights the potential for eco-friendly and efficient synthesis of pharmaceutically interesting compounds (G. Brahmachari, Nayana Nayek, 2017).

Synthesis of Nitrogen Heterocycles

O. V. Skripskaya et al. reported on the synthesis of nitrogen heterocycles using 3-(4-Acetyl[phenyl)-2H-coumarin. This work contributes to the understanding of novel methods for constructing heterocyclic compounds with potential bioactive properties (O. V. Skripskaya, N. O. Feilo, A. Neshchadin, O. V. Elenich, R. Lytvyn, N. D. Obushak, P. I. Yagodinets, 2013).

Future Directions

The chromeno[2,3-d]pyrimidine core of this compound is a rapidly growing area of organic synthesis due to its wide range of biological activity . Future research could focus on further functionalization of this core to enhance its biological activity and explore its potential applications in medicinal chemistry .

Properties

IUPAC Name

4-[[2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-16-6-5-9-19-14-21-25(34-23(16)19)29-24(17-7-3-2-4-8-17)30-26(21)35-15-22(31)28-20-12-10-18(11-13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWYZQOYZNJFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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